molecular formula C24H19FN4O4 B4083149 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4083149
M. Wt: 446.4 g/mol
InChI Key: AKGZTJAJFBVZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide, commonly known as FLN5, is a synthetic compound that has shown promising results in scientific research. FLN5 belongs to the class of benzoxazole derivatives and has been studied extensively for its potential applications in various fields of research.

Mechanism of Action

FLN5 has been shown to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, FLN5 can reduce inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
FLN5 has been shown to exhibit anti-inflammatory effects in animal models of arthritis and colitis. It has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, FLN5 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using FLN5 in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various disease conditions. However, the limitations of using FLN5 include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on FLN5. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of FLN5. Another direction is the investigation of FLN5's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, FLN5 could be studied for its potential use as an anti-cancer agent in combination with other chemotherapeutic drugs.

Scientific Research Applications

FLN5 has been the subject of numerous scientific studies due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O4/c25-17-6-3-15(4-7-17)24-27-19-14-18(8-10-22(19)33-24)26-23(30)16-5-9-20(21(13-16)29(31)32)28-11-1-2-12-28/h3-10,13-14H,1-2,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGZTJAJFBVZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.